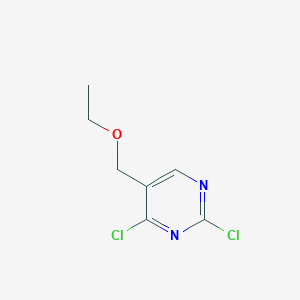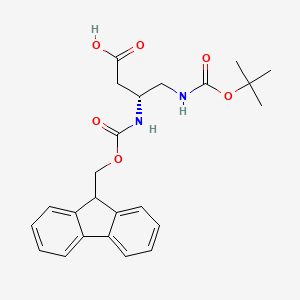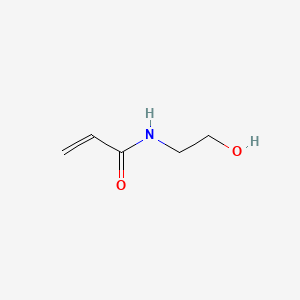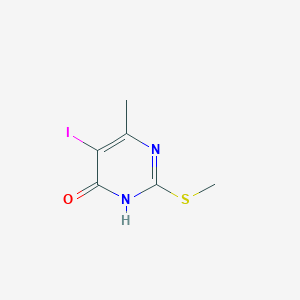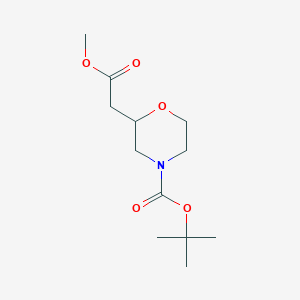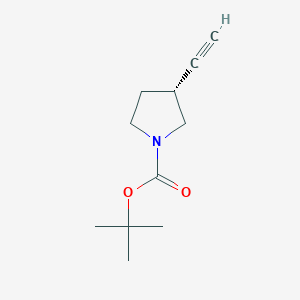
(R)-1-Boc-3-Ethynylpyrrolidine
Vue d'ensemble
Description
(R)-1-Boc-3-Ethynylpyrrolidine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of pyrrolidine and has a unique structure that can be synthesized using specific methods.
Applications De Recherche Scientifique
Enantioselective Synthesis
A significant application of (R)-1-Boc-3-Ethynylpyrrolidine is in the enantioselective synthesis of various compounds. For instance, its use in the boron trifluoride etherate-assisted ring opening of ethylene oxide leads to the enantioselective synthesis of (R)-N-Boc-2-(2-hydroxyethyl)pyrrolidine, a compound with high enantiomeric purity (Deng & Mani, 2005). Additionally, it has been utilized in palladium-catalyzed α-arylation, yielding products like (R)-crispine A and (S)-nicotine with high stereochemical control (Barker et al., 2011).
Development of Chiral Ligands
Another key application is in the development of chiral ligands. Research has demonstrated the synthesis and application of novel chiral diamine ligands using N-Boc pyrrolidine, which is essential for asymmetric lithiation-substitution reactions (Li, Schenkel, & Kozlowski, 2000).
Alkaloid Synthesis
This compound is also instrumental in the synthesis of alkaloids. It is used in copper-mediated organolithium reagents for synthesizing various alkaloid structures, such as pyrrolizidine and indolizidine (Dieter, Chen, & Watson, 2005).
Building Blocks for Alkaloid Ring System
It serves as a convenient chiral synthetic building block for the pyrrolizidine alkaloid ring system. This is exemplified by the stereoselective addition of lithioethyl acetate to Boc-l-prolinal (Hanson, Baran, & Lindberg, 1986).
Computational and Experimental Studies
The compound has been the subject of both experimental and computational investigations, particularly in studying the enantioselective deprotonation of related compounds like N-Boc-piperidine, which provides insights into reaction selectivity and mechanisms (Bailey et al., 2002).
Synthesis of Nonproteinogenic Amino Acids
Research has also explored its utility in the synthesis of nonproteinogenic amino acids, such as α-deuterio amino acids and β-arylalanines, which are valuable in medicinal chemistry (Seebach et al., 1989).
Chemoenzymatic Preparations
Additionally, it plays a role in chemoenzymatic preparations, as seen in the synthesis of non-racemic N-Boc-piperidine-3,5-dicarboxylic acid 3-methyl esters, which are important for developing metalloproteinase inhibitors (Iding, Wirz, & Sarmiento, 2003).
Catalytic Applications
The compound has been utilized in catalytic applications, such as Rh(III)-catalyzed C-H amidation, demonstrating its versatility in organic synthesis (Grohmann, Wang, & Glorius, 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl (3R)-3-ethynylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-5-9-6-7-12(8-9)10(13)14-11(2,3)4/h1,9H,6-8H2,2-4H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDGOUSDBBFBRO-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40733764 | |
| Record name | tert-Butyl (3R)-3-ethynylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
785051-41-4 | |
| Record name | 1,1-Dimethylethyl (3R)-3-ethynyl-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=785051-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (3R)-3-ethynylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6,8-Dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B3029706.png)


![5,15-Dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,13-diene-4,10,22,29-tetrone](/img/structure/B3029712.png)
![[6]-Dehydrogingerdione](/img/structure/B3029713.png)

